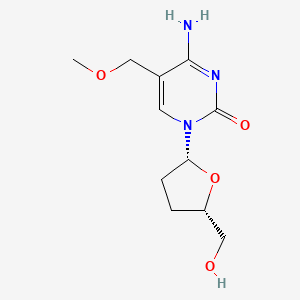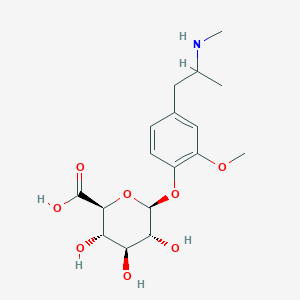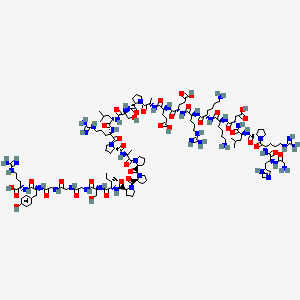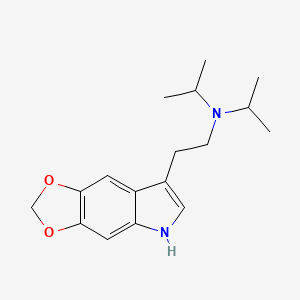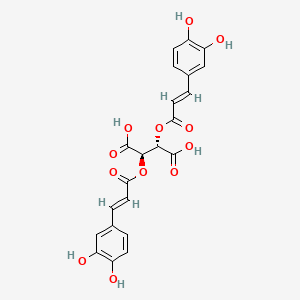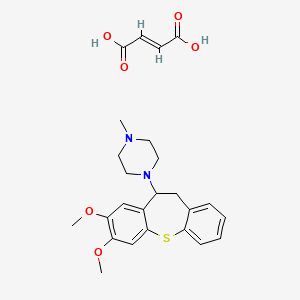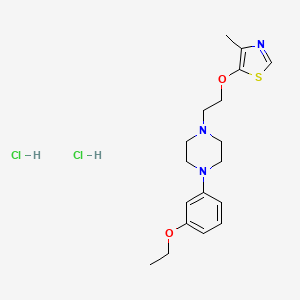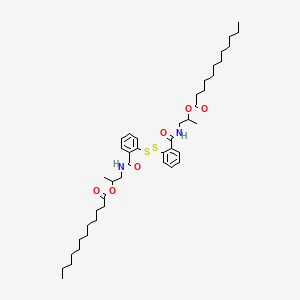
2,2'-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) is a chemical compound that belongs to the class of disulfides It is characterized by the presence of two benzamide groups connected by a disulfide bond, with lauroxyloxypropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two thiol groups. This can be achieved by oxidizing a thiol precursor using an oxidizing agent such as hydrogen peroxide or iodine.
Introduction of Benzamide Groups: The next step involves the introduction of benzamide groups. This can be done by reacting the disulfide intermediate with benzoyl chloride in the presence of a base such as pyridine.
Attachment of Lauroxyloxypropyl Substituents: The final step involves the attachment of lauroxyloxypropyl groups. This can be achieved by reacting the benzamide intermediate with lauroxyloxypropyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and lauroxyloxypropyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides and lauroxyloxypropyl derivatives.
Scientific Research Applications
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to participate in various biochemical processes. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of lauroxyloxypropyl groups.
2,2’-Dithiobis(benzamide): Lacks the lauroxyloxypropyl substituents.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of benzamide groups.
Uniqueness
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) is unique due to the presence of lauroxyloxypropyl groups, which impart distinct physicochemical properties and potential applications compared to its analogs. These substituents can influence the compound’s solubility, reactivity, and interaction with biological systems.
Properties
CAS No. |
78010-17-0 |
|---|---|
Molecular Formula |
C44H68N2O6S2 |
Molecular Weight |
785.2 g/mol |
IUPAC Name |
1-[[2-[[2-(2-dodecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl dodecanoate |
InChI |
InChI=1S/C44H68N2O6S2/c1-5-7-9-11-13-15-17-19-21-31-41(47)51-35(3)33-45-43(49)37-27-23-25-29-39(37)53-54-40-30-26-24-28-38(40)44(50)46-34-36(4)52-42(48)32-22-20-18-16-14-12-10-8-6-2/h23-30,35-36H,5-22,31-34H2,1-4H3,(H,45,49)(H,46,50) |
InChI Key |
SXIYHHBAIJTCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


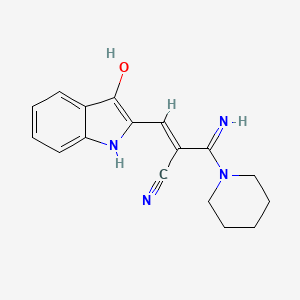
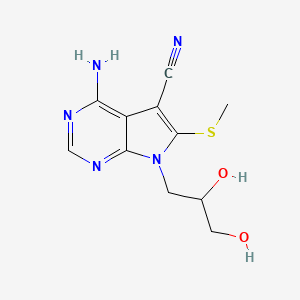
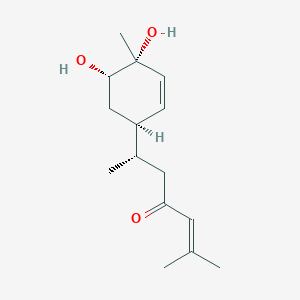
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
